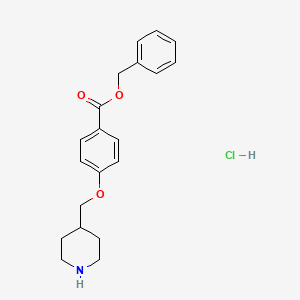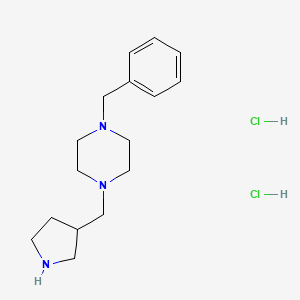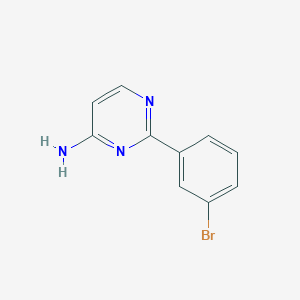
2-(3-Bromphenyl)pyrimidin-4-amin
Übersicht
Beschreibung
2-(3-Bromophenyl)pyrimidin-4-amine is a chemical compound characterized by its bromophenyl group attached to a pyrimidin-4-amine core
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Cyclization: The compound can be synthesized by first brominating phenyl derivatives and then cyclizing the resulting product to form the pyrimidin-4-amine core.
Transition Metal-Catalyzed Cross-Coupling Reactions: Methods such as Suzuki-Miyaura cross-coupling can be employed, where a boronic acid derivative of the bromophenyl group is coupled with a pyrimidin-4-amine derivative in the presence of a palladium catalyst.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches using reactors designed to handle the specific reaction conditions required for the synthesis.
Continuous Flow Chemistry: This method can be employed to enhance the efficiency and scalability of the production process, ensuring consistent quality and yield.
Types of Reactions:
Oxidation: The bromophenyl group can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the bromophenyl group into other functional groups.
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium amide (NaNH₂) and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Bromophenol derivatives, quinones, and other oxidized forms.
Reduction Products: Phenylamine derivatives and other reduced forms.
Substitution Products: Alkylated or arylated derivatives of the bromophenyl group.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromophenyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the design of antiviral and anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Similar compounds have shown activity against mycobacterium tuberculosis , suggesting that this compound may also target bacterial cells
Mode of Action
It is known that the presence of a bromine atom generally favors antitubercular activity over other halogens such as chlorine and fluorine . This suggests that the bromine atom in 2-(3-Bromophenyl)pyrimidin-4-amine may play a crucial role in its interaction with its targets.
Biochemical Pathways
Similar pyrimidine derivatives have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, it is possible that 2-(3-Bromophenyl)pyrimidin-4-amine may also affect these pathways.
Pharmacokinetics
It is known that the compound’s molecular weight is less than 400 , which is a favorable property for drug-likeness and could potentially enhance its bioavailability.
Result of Action
Similar compounds have shown in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis . This suggests that 2-(3-Bromophenyl)pyrimidin-4-amine may also have antimicrobial effects.
Action Environment
It is known that the compound is a solid at room temperature , suggesting that it may be stable under normal storage conditions.
Biochemische Analyse
Biochemical Properties
Pyrimidine functionalized compounds are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vergleich Mit ähnlichen Verbindungen
2-(3-Bromophenyl)pyridine: Similar in structure but differs in the heterocyclic core.
2-(3-Bromophenyl)pyrimidine: Similar bromophenyl group but different pyrimidine core.
2-(3-Bromophenyl)quinoline: Contains a quinoline core instead of pyrimidine.
Uniqueness: 2-(3-Bromophenyl)pyrimidin-4-amine is unique due to its specific combination of the bromophenyl group and the pyrimidin-4-amine core, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of 2-(3-Bromophenyl)pyrimidin-4-amine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-1-2-7(6-8)10-13-5-4-9(12)14-10/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHJJQXERQYAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


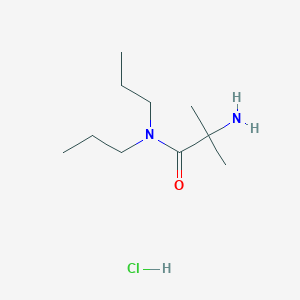
![4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527412.png)
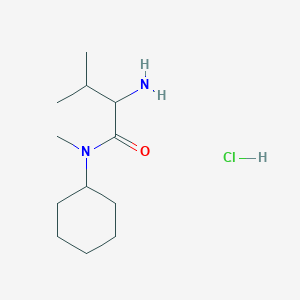
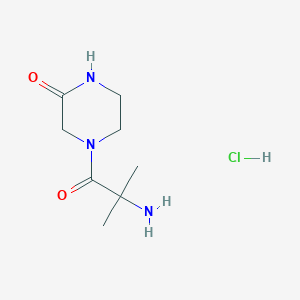
![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)

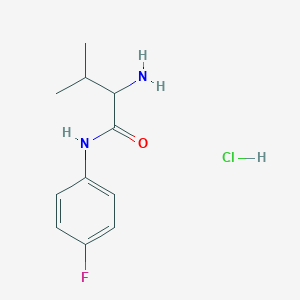

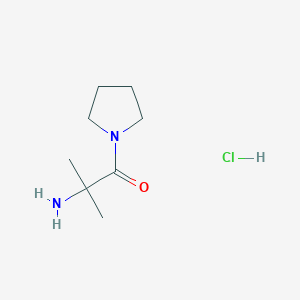
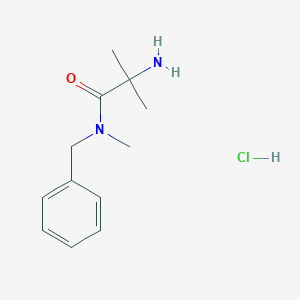
![2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride](/img/structure/B1527426.png)
